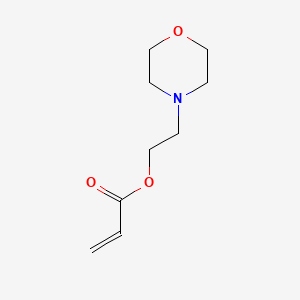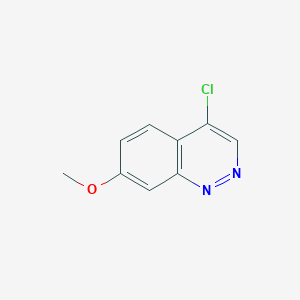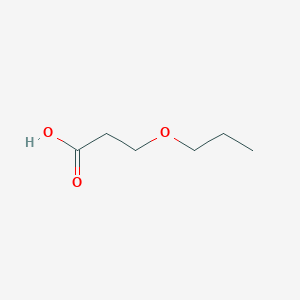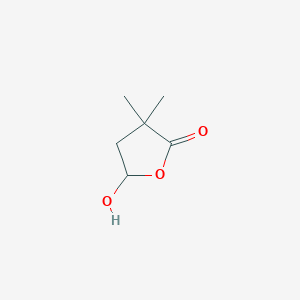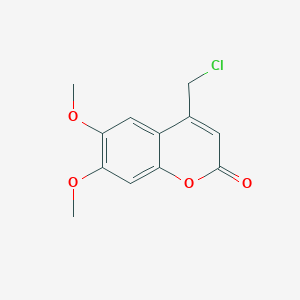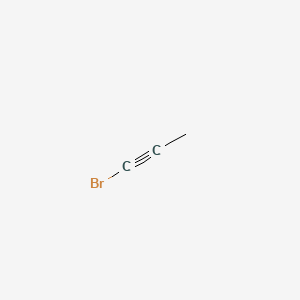
Propyne, 1-bromo-
Vue d'ensemble
Description
“Propyne, 1-bromo-” also known as 1-Bromo-1-propene, is a halogenated organic compound. It consists of propyne with a bromine substituent on the methyl group . It is used in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives. It acts as a propargylating agent and is used for the alkylation of dianion of beta-keto esters at gamma-carbon .
Synthesis Analysis
The synthesis of 1-Bromo-1-propene involves free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .
Molecular Structure Analysis
The molecular formula of 1-Bromo-1-propene is C3H5Br . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1-Bromo-1-propene undergoes nucleophilic substitution reactions. For example, it reacts with hydroxide ions to produce an alcohol . It also reacts with HBr to yield 2-bromopropane or 1-bromopropane in the presence of benzoyl peroxide .
Physical And Chemical Properties Analysis
1-Bromo-1-propene is a colorless liquid . It has a relative density of 1.428 - 1.432 and a boiling point of 333.7 K .
Applications De Recherche Scientifique
Infrared and Raman Spectral Analysis
- Vibrational Assignments and Spectral Features: Research conducted by Nyquist (1965) provided complete vibrational assignments for 1-bromo propyne using infrared and Raman spectral data. This study highlighted Coriolis coupling coefficients and compared them with similar molecules, contributing to a deeper understanding of molecular vibrations and spectral features (Nyquist, 1965).
Synthetic Chemistry
- Preparation of Bromoacetylenes: Brandsma and Verkruijsse (1990) developed practical and safe procedures for preparing lower homologues of bromoacetylene, including 1-bromo propyne. They achieved excellent yields, demonstrating the compound's versatility in synthetic chemistry (Brandsma & Verkruijsse, 1990).
- Regio- and Stereoselective Synthesis: Wang, Tobrman, Xu, and Negishi (2009) discovered that the bromoboration of propyne with BBr(3) leads to the highly selective production of (Z)-2-bromo-1-propenyldibromoborane. Their study contributed significantly to the field of selective organic synthesis (Wang et al., 2009).
- Chain Extension Reactions: Bhanu and Scheinmann (1979) explored chain extension reactions of acetylenes, including propyne. Their work demonstrated the ability to extend the molecular chain of propyne in a controlled manner, providing insights into the manipulation of acetylenes for various applications (Bhanu & Scheinmann, 1979).
Chemical Kinetics and Photochemistry
- Thermal Decomposition Studies: Roy, Awan, Manion, and Tsang (2003) investigated the thermal decomposition of brominated compounds like 2-bromopropene, providing insights into the kinetic processes and products formed under different conditions, which are relevant to understanding the behavior of brominated propynes (Roy et al., 2003).
- Photodissociation Dynamics: Morton, Miller, Butler, and Qi (2002) conducted studies on the photodissociation dynamics of brominated compounds like cis-1-bromopropene. Their research provided valuable information on the molecular behavior of such compounds under photolytic conditions (Morton et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-bromoprop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br/c1-2-3-4/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUZSHTIOFGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173855 | |
| Record name | Propyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyne, 1-bromo- | |
CAS RN |
2003-82-9 | |
| Record name | 1-Propyne, 1-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

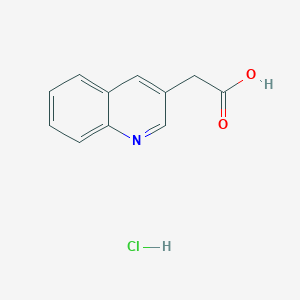
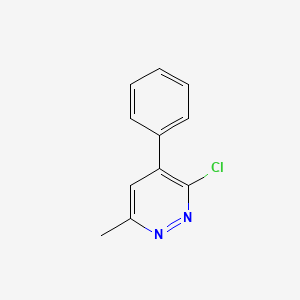

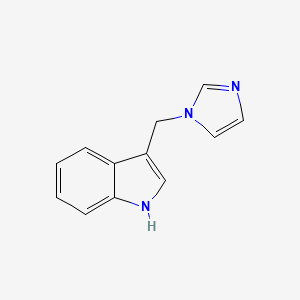
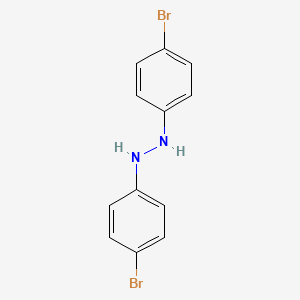
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)
